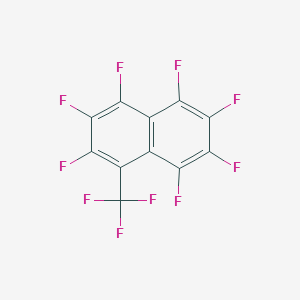
Naphthalene, heptafluoro(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, heptafluoro(trifluoromethyl)-: is a fluorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of seven fluorine atoms and a trifluoromethyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, heptafluoro(trifluoromethyl)- typically involves the introduction of fluorine atoms into the naphthalene structure. One common method is the direct fluorination of naphthalene using elemental fluorine or other fluorinating agents under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine.
Another approach involves the use of trifluoromethylating agents to introduce the trifluoromethyl group into the naphthalene ring. This can be achieved through various catalytic processes, including the use of transition metal catalysts.
Industrial Production Methods
Industrial production of naphthalene, heptafluoro(trifluoromethyl)- may involve large-scale fluorination processes, utilizing specialized reactors designed to handle the reactive nature of fluorine. The production process must ensure high purity and yield, often requiring multiple purification steps to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, heptafluoro(trifluoromethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms and trifluoromethyl group influence the reactivity and orientation of the substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Addition Reactions: The presence of multiple fluorine atoms can facilitate addition reactions, particularly with nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Reaction conditions often involve the use of catalysts such as aluminum chloride or iron(III) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of naphthalene, heptafluoro(trifluoromethyl)-.
Wissenschaftliche Forschungsanwendungen
Naphthalene, heptafluoro(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the study of fluorine chemistry.
Biology: Fluorinated compounds are often used in biological research to study enzyme interactions and metabolic pathways. Naphthalene, heptafluoro(trifluoromethyl)- can serve as a probe in such studies.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: In the industrial sector, naphthalene, heptafluoro(trifluoromethyl)- is used in the production of specialty chemicals, including advanced materials and coatings.
Wirkmechanismus
The mechanism by which naphthalene, heptafluoro(trifluoromethyl)- exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and binding affinity with other molecules. This can lead to the formation of stable complexes and intermediates, which are crucial in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound, naphthalene, lacks the fluorine atoms and trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylnaphthalene: This compound contains a trifluoromethyl group but lacks the additional fluorine atoms, making it less electronegative and reactive compared to naphthalene, heptafluoro(trifluoromethyl)-.
Heptafluoronaphthalene: This compound has seven fluorine atoms but does not contain the trifluoromethyl group, leading to differences in its chemical behavior.
Uniqueness
Naphthalene, heptafluoro(trifluoromethyl)- is unique due to the combined presence of multiple fluorine atoms and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased electronegativity, stability, and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
128307-17-5 |
|---|---|
Molekularformel |
C11F10 |
Molekulargewicht |
322.10 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7-heptafluoro-8-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11F10/c12-4-1-2(6(14)10(18)9(4)17)5(13)8(16)7(15)3(1)11(19,20)21 |
InChI-Schlüssel |
OJQMCPUPMPFAEF-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1C(F)(F)F)F)F)F)C(=C(C(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
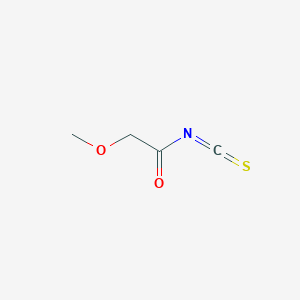
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)

![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)

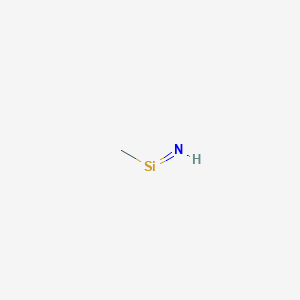

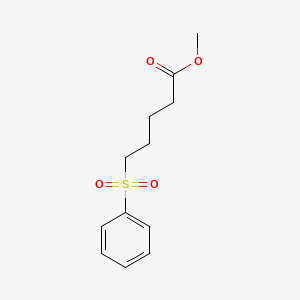
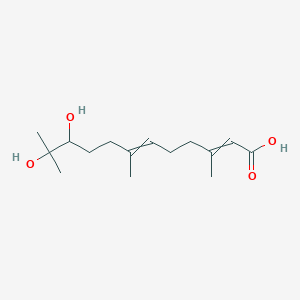
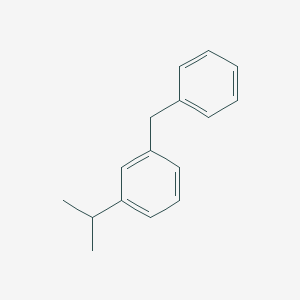
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
